![molecular formula C29H44O10 B13747042 Digoxigenin-beta-D-glucosid [German] CAS No. 25817-75-8](/img/structure/B13747042.png)
Digoxigenin-beta-D-glucosid [German]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Digoxigenin-beta-D-glucosid is a compound derived from the cardenolide digoxigenin, which is found in the flowers and leaves of Digitalis purpurea, Digitalis orientalis, and Digitalis lanata . Digoxigenin is a steroid that is commonly used as a hapten in molecular biology applications due to its high antigenicity .
準備方法
Synthetic Routes and Reaction Conditions
Digoxigenin-beta-D-glucosid can be synthesized through the hydrolysis of digoxin, which is a glycoside found in Digitalis species . The hydrolysis process involves breaking down digoxin to release digoxigenin and glucose. This reaction typically requires acidic or enzymatic conditions to proceed efficiently .
Industrial Production Methods
Industrial production of digoxigenin-beta-D-glucosid involves the extraction of digoxin from Digitalis plants, followed by its hydrolysis to obtain digoxigenin. The digoxigenin is then conjugated with glucose to form digoxigenin-beta-D-glucosid . This process ensures a high yield of the compound with minimal impurities.
化学反応の分析
Types of Reactions
Digoxigenin-beta-D-glucosid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the steroid structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . These reactions typically occur under controlled conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce reduced forms of the steroid structure .
科学的研究の応用
Digoxigenin-beta-D-glucosid has numerous applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study the behavior of steroids.
Biology: Employed as a hapten in molecular biology for labeling and detecting nucleic acids and proteins.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the production of non-radioactive probes for hybridization assays.
作用機序
The mechanism of action of digoxigenin-beta-D-glucosid involves its interaction with specific antibodies. As a hapten, it binds to anti-digoxigenin antibodies with high affinity, allowing for the detection and quantification of labeled biomolecules . This interaction is crucial for its use in various immunoassays and hybridization techniques.
類似化合物との比較
Similar Compounds
Digoxin: A glycoside that can be hydrolyzed to produce digoxigenin.
Lanatoside C: Another glycoside found in Digitalis species that can be converted to digoxigenin.
Biotin: A popular hapten used in molecular biology applications.
Fluorescein: Another hapten used for labeling and detection purposes.
Uniqueness
Digoxigenin-beta-D-glucosid is unique due to its specific interaction with anti-digoxigenin antibodies, which provides high specificity and sensitivity in detection assays . This makes it a valuable tool in molecular biology and diagnostic applications.
特性
CAS番号 |
25817-75-8 |
|---|---|
分子式 |
C29H44O10 |
分子量 |
552.7 g/mol |
IUPAC名 |
3-[(3S,5R,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O10/c1-27-7-5-16(38-26-25(35)24(34)23(33)20(12-30)39-26)10-15(27)3-4-18-19(27)11-21(31)28(2)17(6-8-29(18,28)36)14-9-22(32)37-13-14/h9,15-21,23-26,30-31,33-36H,3-8,10-13H2,1-2H3/t15-,16+,17-,18?,19?,20?,21-,23-,24?,25?,26-,27+,28+,29+/m1/s1 |
InChIキー |
CUAXLUAVLKYFFN-DIODYCJYSA-N |
異性体SMILES |
C[C@]12CC[C@@H](C[C@H]1CCC3C2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O[C@H]6C(C([C@@H](C(O6)CO)O)O)O |
正規SMILES |
CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)OC6C(C(C(C(O6)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


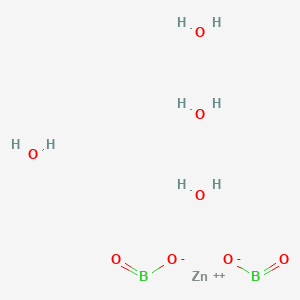
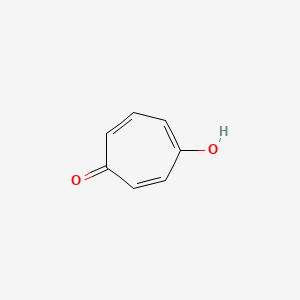



![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)


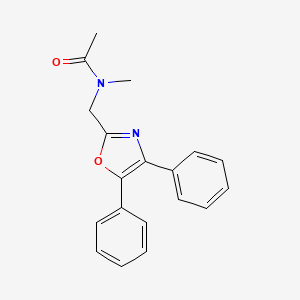

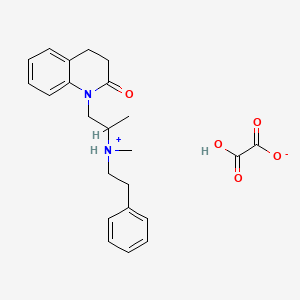
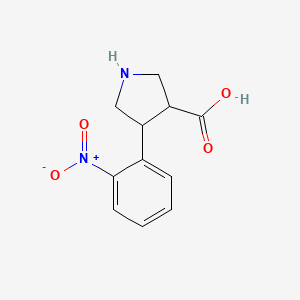

![[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)
